triazóis

Triazoles are a class of heterocyclic compounds characterized by the presence of a three-membered ring containing one nitrogen atom and two carbon atoms, with at least one additional nitrogen atom. These versatile molecules exhibit a wide range of biological activities and have been widely studied for their potential applications in various fields.

In pharmaceuticals, triazoles are particularly noted for their antifungal properties due to the potent activity against Candida species. Drugs such as fluconazole and itraconazole belong to this class, making them essential treatments for fungal infections. Additionally, some triazoles show promising anti-cancer effects by interfering with DNA replication or inducing apoptosis in cancer cells.

Furthermore, triazoles are extensively utilized as intermediates in the synthesis of other pharmaceuticals and agrochemicals due to their synthetic versatility. Their unique chemical structure allows for diverse functional groups that can be introduced, enabling the development of novel compounds with specific biological properties.

The broad spectrum of applications, combined with their structural diversity, makes triazoles a critical component in modern medicinal chemistry and drug discovery efforts.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

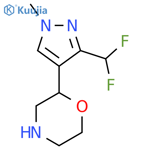

|

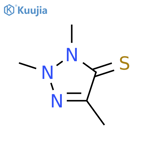

4H-1,2,3-Triazole-4-thione,2,3-dihydro-2,3,5-trimethyl- | 64808-27-1 | C5H9N3S |

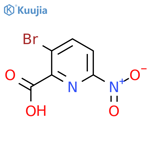

|

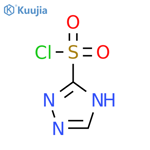

4H-1,2,4-Triazole-3-sulfonyl chloride | 6461-29-6 | C2H2ClN3O2S |

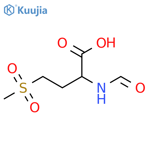

|

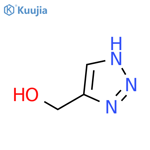

2H-1,2,3-triazol-4-ylmethanol | 84440-19-7 | C3H5N3O |

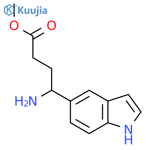

|

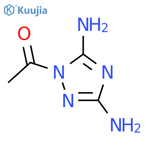

1H-1,2,4-Triazole-3,5-diamine, 1-acetyl- | 86147-15-1 | C4H7N5O |

|

1h-1,2,3triazole-4-carbothioic acid amide | 885280-96-6 | C3H4N4S |

|

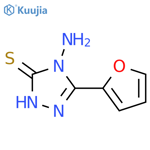

4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | 80809-38-7 | C6H6N4OS |

|

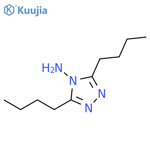

4H-1,2,4-Triazol-4-amine, 3,5-dibutyl- | 62695-58-3 | C10H20N4 |

|

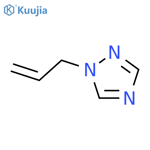

1-Allyl-1H-1,2,4-triazole oxalate | 63935-98-8 | C5H7N3 |

|

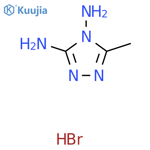

5-methyl-4H-1,2,4-triazole-3,4-diamine hydrobromide | 54557-76-5 | C3H8BrN5 |

|

1H-1,2,4-Triazol-3-yl | 736917-78-5 | C2H3N3 |

Literatura Relacionada

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

Fornecedores recomendados

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados